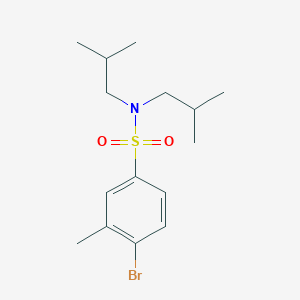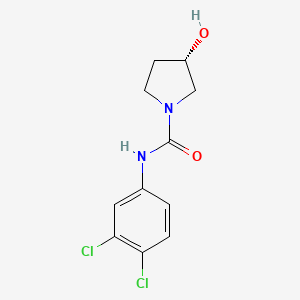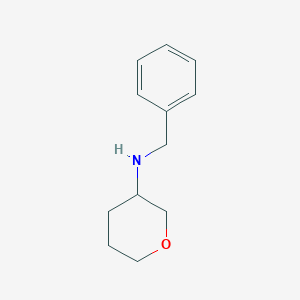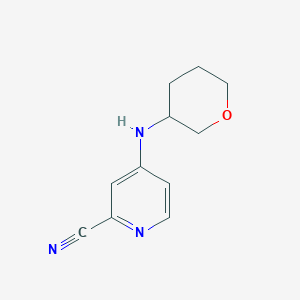
4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as BMS-986205, is a novel small molecule inhibitor that has gained significant attention in the field of scientific research. BMS-986205 is a potent and selective inhibitor of the TYK2 (tyrosine kinase 2) enzyme, which plays a critical role in the immune system.
Wirkmechanismus
4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide exerts its pharmacological effects by selectively inhibiting the TYK2 enzyme, which is a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a critical role in the signaling pathway of several cytokines, including IL-12, IL-23, and IFN-α, which are involved in the regulation of the immune system. By inhibiting TYK2, this compound prevents the activation of downstream signaling pathways, leading to the suppression of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in preclinical studies. In a mouse model of psoriasis, treatment with this compound resulted in a significant reduction in skin inflammation and hyperproliferation. In a mouse model of lupus, this compound treatment reduced the production of autoantibodies and prevented the development of renal disease. This compound has also been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide is its selectivity for the TYK2 enzyme. This selectivity allows for the suppression of pro-inflammatory cytokine production without affecting other cytokines that are involved in normal immune function. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.
Zukünftige Richtungen
4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide is currently undergoing clinical trials for the treatment of psoriasis and lupus. However, there are several potential future directions for the development of this compound. For example, this compound may be investigated for its potential therapeutic applications in other autoimmune and inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, the development of more potent and selective TYK2 inhibitors may lead to the development of more effective treatments for autoimmune and inflammatory diseases.
Synthesemethoden
The synthesis of 4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide involves several steps, including the preparation of 4-bromo-3-methylbenzenesulfonyl chloride, which is then reacted with N,N-bis(2-methylpropyl)amine to form the final product. The synthesis of this compound has been published in a patent application by Bristol-Myers Squibb, the company that developed the compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including psoriasis, lupus, and inflammatory bowel disease. In preclinical studies, this compound has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-12, IL-23, and IFN-α, which are known to play a critical role in the pathogenesis of autoimmune diseases.
Eigenschaften
IUPAC Name |
4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO2S/c1-11(2)9-17(10-12(3)4)20(18,19)14-6-7-15(16)13(5)8-14/h6-8,11-12H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPRKNDCKWFPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CC(C)C)CC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)

![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)



![4-[(Oxan-3-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7570351.png)

![N-[1-(3,4-dichlorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7570367.png)
![N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide](/img/structure/B7570372.png)
![N-(oxan-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7570378.png)

![Ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate](/img/structure/B7570396.png)
![3-[(3,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570406.png)
